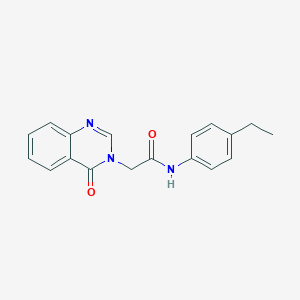
N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as EAI045, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been linked to various types of cancers, including lung, breast, and colon cancer. Therefore, the development of EGFR inhibitors has been an active area of research in cancer therapy.
Mecanismo De Acción
N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide binds to the ATP-binding site of EGFR and inhibits its kinase activity, which is essential for downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR, N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have a selective inhibitory effect on cancer cells that overexpress EGFR, with minimal toxicity to normal cells. In addition, N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and paclitaxel, in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its selectivity for cancer cells that overexpress EGFR, which reduces the risk of toxicity to normal cells. However, N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, the use of N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in clinical trials may be limited by its potential to induce drug resistance in cancer cells.
Direcciones Futuras
Future research on N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide could focus on optimizing its pharmacokinetic properties to improve its bioavailability and efficacy. In addition, the development of combination therapies that include N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide and other anticancer agents could enhance its therapeutic potential. Further studies could also investigate the potential of N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in the treatment of other EGFR-driven diseases, such as Alzheimer's disease and inflammatory disorders.
Conclusion
In conclusion, N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a promising small molecule inhibitor that targets EGFR and has shown potential as an anticancer agent. Its selectivity for cancer cells that overexpress EGFR and its ability to enhance the efficacy of other anticancer agents make it an attractive candidate for further research and development.
Métodos De Síntesis
N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-ethylphenylhydrazine with 2-chloroacetamide to form a hydrazone intermediate. The intermediate is then cyclized using sodium ethoxide to yield the final product, N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. The synthesis method has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibits the growth of cancer cells that overexpress EGFR, including non-small cell lung cancer and colorectal cancer cells. In vivo studies using mouse xenograft models have also shown promising results, with N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide significantly reducing tumor growth and improving survival rates.
Propiedades
Nombre del producto |
N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide |
|---|---|
Fórmula molecular |
C18H17N3O2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H17N3O2/c1-2-13-7-9-14(10-8-13)20-17(22)11-21-12-19-16-6-4-3-5-15(16)18(21)23/h3-10,12H,2,11H2,1H3,(H,20,22) |
Clave InChI |
LHRJPMFWQMBWQF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)



![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)

![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)

![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
![N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B277664.png)
![3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B277665.png)
